2-((2-(5-Cyano-2-methyl-6-(methylthio)pyridin-3-yl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(5-Cyano-2-methyl-6-(methylthio)pyridin-3-yl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes multiple functional groups such as cyano, methyl, and thioether groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(5-Cyano-2-methyl-6-(methylthio)pyridin-3-yl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nucleophilic substitution reaction of a halogenated pyridine derivative with a thiol compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium or copper may also be employed to enhance the reaction rate and selectivity. Additionally, purification techniques such as recrystallization or chromatography are often used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((2-(5-Cyano-2-methyl-6-(methylthio)pyridin-3-yl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, room temperature to reflux.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, ethanol or THF, room temperature to reflux.
Substitution: Sodium hydride, potassium carbonate, DMF or THF, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-(5-Cyano-2-methyl-6-(methylthio)pyridin-3-yl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-((2-(5-Cyano-2-methyl-6-(methylthio)pyridin-3-yl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile is largely dependent on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano and thioether groups play a crucial role in binding to the active site of the target molecule, thereby modulating its activity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-phenylpyrimidine
- 2-Chloro-4-(1’,3’-dithian-2’-yl)pyrimidine
Uniqueness
Compared to similar compounds, 2-((2-(5-Cyano-2-methyl-6-(methylthio)pyridin-3-yl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both cyano and thioether groups allows for a diverse range of chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H16N4OS2 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-[2-(5-cyano-2-methyl-6-methylsulfanylpyridin-3-yl)-2-oxoethyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C18H16N4OS2/c1-10-5-11(2)21-18(15(10)8-20)25-9-16(23)14-6-13(7-19)17(24-4)22-12(14)3/h5-6H,9H2,1-4H3 |
InChI Key |
SCWRZSFFZYCATI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)C2=C(N=C(C(=C2)C#N)SC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.